N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide
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Overview
Description
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide is a chemical compound known for its diverse biological properties. It is a benzothiazole derivative . The molecular formula is C23H21N3O4S and the molecular weight is 435.5.
Molecular Structure Analysis
The molecular structure of similar benzothiazole derivatives has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Herbicidal Activity
- N-(4,7-dimethoxybenzo[d]thiazol-2-yl) derivatives have been synthesized and found to exhibit herbicidal activity. For instance, a study synthesized a series of propanamides containing thiadiazole rings, displaying moderate to good selective herbicidal activity against certain plant species (Liu & Shi, 2014).
Crystal Structure Analysis
- The crystal structure of similar compounds, such as N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, has been studied, contributing to understanding their herbicidal activity (Liu et al., 2008).
Biochemical Evaluation
- N-(Benzo[d]thiazol-2-yl) derivatives have been evaluated biochemically. For example, a study on N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide provided valuable data through spectral analysis (Manolov, Ivanov, & Bojilov, 2021).
Kinase Inhibitory and Anticancer Activities
- Compounds with benzo[d]thiazol-2-yl structure have been studied for Src kinase inhibitory and anticancer activities. A study demonstrated the potential of such derivatives in inhibiting cell proliferation in various cancer cell lines (Fallah-Tafti et al., 2011).
Fluorescent Probing
- Derivatives of benzo[d]thiazol-2-yl have been utilized in developing fluorescent probes for iron ions, offering a new avenue for analytical applications in detecting metal ions (Wei, 2012).
Anticonvulsant and Anticholinesterase Activities
- New N-(pyridin-3-ylmethyl)-2-aminothiazoline derivatives, structurally related to the queried compound, have shown potential in treating neurodegenerative diseases due to their anticonvulsant and anticholinesterase activities (Makhaeva et al., 2017).
Mechanism of Action
Mode of Action
Similar compounds have been shown to interact with dna and topoisomerase i . This interaction can inhibit the function of the enzyme, leading to disruptions in DNA replication and transcription.
Biochemical Pathways
By inhibiting topoisomerase i, the compound could potentially affect pathways related to dna replication and transcription .
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-29-19-11-12-20(30-2)23-22(19)26-24(31-23)27(16-18-9-6-14-25-15-18)21(28)13-10-17-7-4-3-5-8-17/h3-9,11-12,14-15H,10,13,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZHOWQGMFDRBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CN=CC=C3)C(=O)CCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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